molecular formula C9H10N2S B086161 N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 1009-70-7

N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B086161
CAS RN: 1009-70-7
M. Wt: 178.26 g/mol
InChI Key: NNRDYOXKIWFNPP-UHFFFAOYSA-N
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Description

“N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine” is a chemical compound with the CAS Number: 1009-70-7 . It has a molecular weight of 178.26 .


Molecular Structure Analysis

The IUPAC Name for this compound is N-phenyl-4,5-dihydro-1,3-thiazol-2-amine . The InChI Code is 1S/C9H10N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-5H,6-7H2,(H,10,11) .


Physical And Chemical Properties Analysis

“N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine” is a powder that is stored at room temperature .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine, have been found to exhibit antimicrobial properties . For instance, sulfazole, a thiazole derivative, is used as an antimicrobial drug .

Antiretroviral Activity

Thiazole derivatives are also known for their antiretroviral activity. Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .

Antifungal Activity

Thiazole derivatives have shown potential in antifungal applications. For example, Abafungin is an antifungal drug that contains a thiazole ring . Additionally, a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides were synthesized and screened for their antifungal activity .

Anticancer Activity

Thiazole derivatives have been studied for their anticancer properties. Tiazofurin, a thiazole derivative, is used in cancer treatment .

Anti-Alzheimer Activity

Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease .

Antihypertensive Activity

Thiazole derivatives have been associated with antihypertensive activity, which can be beneficial in the treatment of high blood pressure .

Antioxidant Activity

Thiazole derivatives have demonstrated antioxidant properties, which can help protect the body from damage caused by harmful molecules called free radicals .

Hepatoprotective Activity

Thiazole derivatives have shown hepatoprotective activities, which can help protect the liver from damage .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-phenyl-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-5H,6-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRDYOXKIWFNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143564
Record name 2-Thiazoline, 2-anilino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827379
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine

CAS RN

1009-70-7
Record name 2-Thiazoline, 2-anilino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiazoline, 2-anilino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ANILINO-2-THIAZOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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